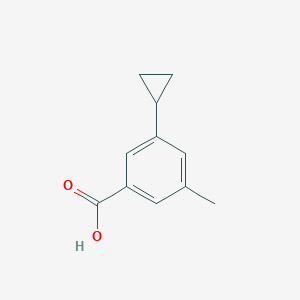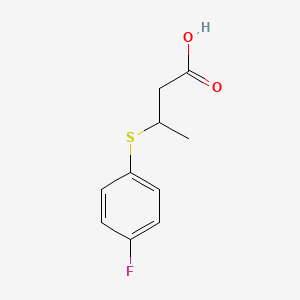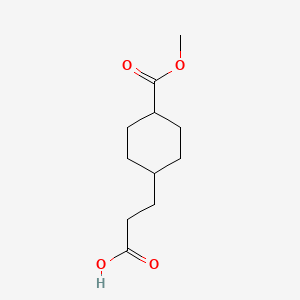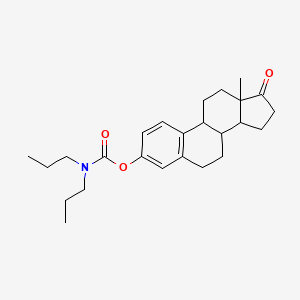
Methyl 5-chloro-3-ethoxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-3-ethoxythiophene-2-carboxylate: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom, an ethoxy group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-ethoxythiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification One common method is the reaction of 5-chlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of thiophene under controlled conditions, followed by esterification and purification steps. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex thiophene derivatives which are valuable in material science and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of thiophene-based drugs.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. They are used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ethoxy group enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiophene ring.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-chloro-3-methoxythiophene-2-carboxylate
- Methyl 5-chloro-3-ethoxythiophene-2-carboxylate
- Methyl 5-chloro-3-propoxythiophene-2-carboxylate
Comparison: this compound is unique due to the presence of the ethoxy group, which imparts different solubility and reactivity compared to its methoxy and propoxy analogs. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
Molekularformel |
C8H9ClO3S |
|---|---|
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
methyl 5-chloro-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S/c1-3-12-5-4-6(9)13-7(5)8(10)11-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
XNKPNJFOMYRTLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(SC(=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)


![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)





![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
